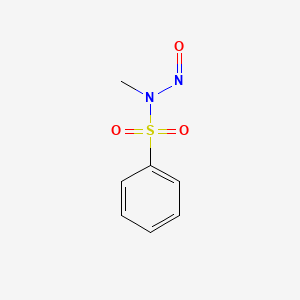
n-Methyl-n-nitrosobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-n-nitrosobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O3S. It is a member of the nitrosamine family, which are compounds containing the nitroso functional group attached to an amine. This compound is particularly interesting due to its biological activity and its role as a nitric oxide donor, which has implications in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-nitrosobenzenesulfonamide typically involves the nitrosation of n-methylbenzenesulfonamide. This can be achieved by reacting n-methylbenzenesulfonamide with a nitrosating agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the rate of nitrosation and to prevent the decomposition of the nitrosating agent .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yields and purity. The process involves continuous flow reactors to maintain consistent reaction conditions and to handle larger volumes of reactants. The use of automated systems ensures precise control over temperature, pH, and reaction time, which are critical for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-n-nitrosobenzenesulfonamide undergoes several types of chemical reactions, including:
Nitroso Group Transfer: This compound can transfer its nitroso group to primary and secondary amines.
Reduction: The nitroso group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Nitroso Group Transfer: Common reagents include primary and secondary amines.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products
Nitroso Group Transfer: The major products are the corresponding nitrosamines.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the sulfonamide group.
Scientific Research Applications
n-Methyl-n-nitrosobenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of n-Methyl-n-nitrosobenzenesulfonamide involves the release of nitric oxide (NO). The nitroso group in the compound can be transferred to other molecules or can decompose to release NO. This nitric oxide then interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic GMP, which mediates many of the biological effects of NO, such as vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
n-Nitrosodimethylamine: Another nitrosamine with similar nitrosation properties but different biological activities.
n-Nitrosodiethylamine: Similar in structure but with ethyl groups instead of methyl groups, leading to different reactivity and biological effects.
n-Nitrosomorpholine: Contains a morpholine ring, which significantly alters its chemical and biological properties.
Uniqueness
n-Methyl-n-nitrosobenzenesulfonamide is unique due to its sulfonamide group, which provides additional sites for chemical reactions and influences its solubility and stability. Its ability to release nitric oxide in a controlled manner makes it particularly valuable in both research and therapeutic contexts .
Properties
CAS No. |
86351-34-0 |
|---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
N-methyl-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C7H8N2O3S/c1-9(8-10)13(11,12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
UGUJGQMBCAWTEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(N=O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















